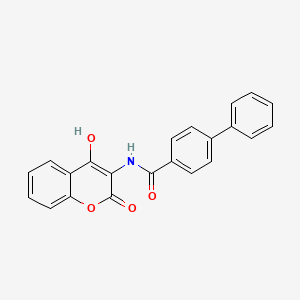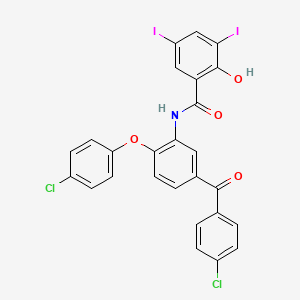
Antibacterial agent 116
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibacterial agent 116 is a synthetic compound known for its potent antibacterial properties. It has been extensively studied for its ability to combat a wide range of bacterial infections, including those caused by drug-resistant strains. This compound is particularly valued for its broad-spectrum activity and low toxicity, making it a promising candidate for various medical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 116 typically involves a multi-step process. One common route includes the condensation of specific aromatic amines with aldehydes under acidic conditions, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and pH levels to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process involves the use of high-purity starting materials and catalysts to enhance reaction efficiency and reduce by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Antibacterial agent 116 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of various reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in inert atmospheres to prevent unwanted side reactions.
Substitution: Halogenating agents, alkylating agents; reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different levels of antibacterial activity and can be tailored for specific applications .
Wissenschaftliche Forschungsanwendungen
Antibacterial agent 116 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in research on bacterial cell wall synthesis and membrane integrity.
Medicine: Investigated for its potential use in treating bacterial infections, especially those caused by multi-drug resistant strains.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces
Wirkmechanismus
The mechanism of action of Antibacterial agent 116 involves multiple pathways:
Cell Wall Synthesis Inhibition: The compound interferes with the synthesis of bacterial cell walls, leading to cell lysis and death.
Membrane Disruption: It disrupts the integrity of bacterial cell membranes, causing leakage of cellular contents.
Protein Synthesis Inhibition: The compound binds to bacterial ribosomes, preventing the synthesis of essential proteins
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Penicillin: A well-known antibiotic that also targets bacterial cell wall synthesis but has a different chemical structure.
Vancomycin: Another cell wall synthesis inhibitor, used primarily for treating Gram-positive bacterial infections.
Ciprofloxacin: A broad-spectrum antibiotic that inhibits bacterial DNA gyrase, differing in its mechanism of action
Uniqueness
Antibacterial agent 116 stands out due to its broad-spectrum activity and low toxicity. Unlike some antibiotics that are effective only against specific types of bacteria, this compound can target a wide range of bacterial species. Additionally, its low toxicity makes it suitable for use in various applications without causing significant side effects .
Eigenschaften
Molekularformel |
C26H15Cl2I2NO4 |
|---|---|
Molekulargewicht |
730.1 g/mol |
IUPAC-Name |
N-[5-(4-chlorobenzoyl)-2-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide |
InChI |
InChI=1S/C26H15Cl2I2NO4/c27-16-4-1-14(2-5-16)24(32)15-3-10-23(35-19-8-6-17(28)7-9-19)22(11-15)31-26(34)20-12-18(29)13-21(30)25(20)33/h1-13,33H,(H,31,34) |
InChI-Schlüssel |
LXHTXRZCFIWDPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)OC3=CC=C(C=C3)Cl)NC(=O)C4=C(C(=CC(=C4)I)I)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


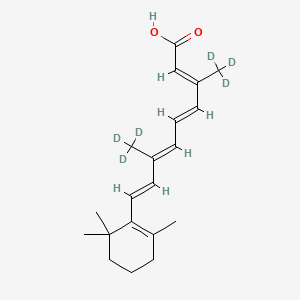
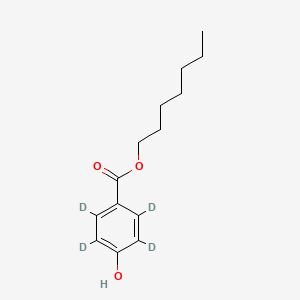

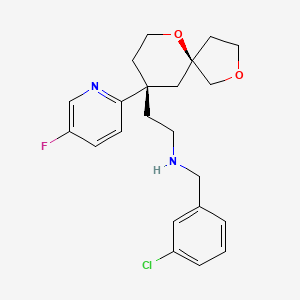
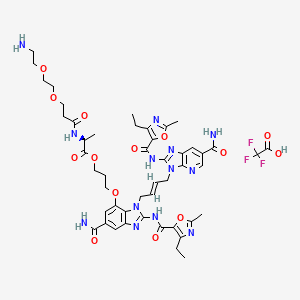
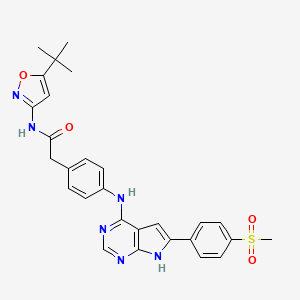
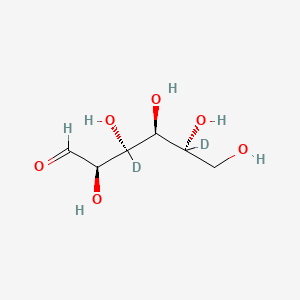
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B15140564.png)


![4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15140584.png)
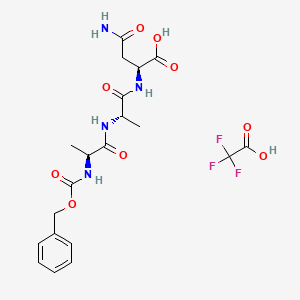
![[Ala9,10, Lys11,12] Glycogen Synthase (1-12)](/img/structure/B15140598.png)
